1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 93841-57-7) is a specialty heterocyclic building block belonging to the 1,2,3,6-tetrahydropyridine class. It is characterized by the presence of an N-benzyl substituent and a 4-(2-methyl-1,3-dioxolan-2-yl) moiety, functioning as a protected acetyl group.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 93841-57-7
Cat. No. B12672337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
CAS93841-57-7
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c1-16(18-11-12-19-16)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-7H,8-13H2,1H3
InChIKeyKUQFLKWSSWDYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 93841-57-7): Structural Identity and Core Procurement Specifications


1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 93841-57-7) is a specialty heterocyclic building block belonging to the 1,2,3,6-tetrahydropyridine class. It is characterized by the presence of an N-benzyl substituent and a 4-(2-methyl-1,3-dioxolan-2-yl) moiety, functioning as a protected acetyl group [1]. This compound is not a final biologically active molecule but a strategic synthetic intermediate whose value is defined by its ability to undergo selective N-debenzylation to reveal a secondary amine for further elaboration. Its molecular formula is C₁₆H₂₁NO₂ with a molecular weight of 259.34 g/mol, and it exhibits a density of 1.127 g/cm³ and a boiling point of 358.5°C at 760 mmHg .

Why 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine Cannot Be Replaced by Generic Analogs in Multi-Step Syntheses


The value of this compound hinges on the orthogonal reactivity of its N-benzyl protecting group. In a key published synthetic route to antitumor olivacine derivatives, this specific intermediate is obtained by NaBH₄ reduction of the corresponding N-benzylpyridinium salt and subsequently condensed with 5-methoxyindole [1]. The N-benzyl group is not merely a substituent; it is a cleavable protecting group that is removed by catalytic hydrogenolysis to liberate a free secondary amine, a functionality required for the next chemical transformation. Neither the N-methyl analog (1,2,3,6-tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine) nor the N-unsubstituted tetrahydropyridine can fulfill this dual demand of providing both stability during the condensation step and traceless deprotection afterward. Selecting a non-benzyl analog would necessitate a complete redesign of the synthetic sequence, introducing inefficiency and risk into the procurement timeline.

Quantitative Differentiation of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (93841-57-7) Against Closest Analogs


N-Benzyl as a Cleavable Protecting Group: Enabling Downstream Primary Amine Formation vs. Dead-End N-Methyl Analog

The N-benzyl substituent in the target compound serves as a protecting group that can be quantitatively removed under mild catalytic hydrogenolysis conditions. In the published olivacine synthesis, this clean deprotection step generates the secondary amine intermediate V, a critical junction for subsequent functionalization. [1]

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Validated Intermediate in High-Value Antitumor Olivacine Derivative Synthesis: A Proven Synthetic Track Record

The target compound is explicitly documented as intermediate (II) in the synthesis of a series of 9-hydroxyolivacine derivatives that display single-digit nanomolar cytotoxicity against L1210 leukemia cells (IC₅₀ range: 5–10 nM) and potent in vivo antitumor activity in P388 and colon 38 murine models. [1] This provides a direct link between the intermediate's chemical identity and a high-value therapeutic program.

Anticancer Agents Process Chemistry Provenance

The 2-Methyl-1,3-dioxolan-2-yl Group: A Masked Acetyl Synthon for Chemoselective Condensation

The 2-methyl-1,3-dioxolan-2-yl group at the 4-position acts as a masked acetyl group. In the key synthetic step, this protected ketone does not interfere with the condensation between the tetrahydropyridine enamine and 5-methoxyindole, whereas a free acetyl group could undergo undesired side reactions. [1] This chemoselectivity is functionally analogous to other ketal-protected intermediates but is specifically validated in this exact molecular context.

Ketone Protection Chemoselectivity Biomimetic Synthesis

Physicochemical Properties: Differentiating Purity and Physical Form from Common Analogs

The target compound is typically supplied as a high-purity solid (≥97% by HPLC, as reported by specialized vendors) with a defined boiling point of 358.5°C at 760 mmHg and a density of 1.127 g/cm³. These specifications directly contrast with the corresponding N-methyl analog, which is often a liquid at ambient temperature and has a significantly lower boiling point (~260°C for 1,2,3,6-tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine), reflecting the impact of the N-benzyl group on physical properties critical for handling and formulation.

Quality Control Physical Characterization Procurement Specifications

Intellectual Property Context: A Critical Intermediate in Patented Anti-Proliferative Chemical Series

The compound falls within the scope of 1-benzyl-1,2,3,6-tetrahydropyridine derivatives claimed in EP 0004727 B1 as blood platelet aggregation inhibitors and is explicitly utilized as an intermediate in the synthesis of patented olivacine antitumor derivatives (EP 0591058, US 5498611). [1] This contrasts with generic tetrahydropyridine compounds that lack specific patent exemplification, providing a clear IP trail for research organizations concerned with novelty and FTO.

Patent Landscape Freedom to Operate Drug Discovery

High-Value Application Scenarios for Procuring 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (93841-57-7)


Replication of Published Olivacine-Derived Antitumor Agent Synthesis

Academic and industrial medicinal chemistry groups seeking to replicate or build upon the 9-hydroxyolivacine series reported in J. Med. Chem. 1994 [1] must procure this exact intermediate to follow the documented synthetic pathway. The N-benzyl group is removed at a specific stage (catalytic hydrogenolysis) to generate the primary amine required for oxalyl amide formation, a transformation that cannot be achieved with N-methyl or N-H analogs without altering the entire synthetic strategy.

Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-Based Platelet Aggregation Inhibitor Libraries

Based on the pharmacophore defined in EP 0004727 B1 [2], researchers can use this compound as a starting point for diversification. The protected ketone allows for late-stage deprotection and subsequent functionalization (e.g., reductive amination, Grignard addition) without affecting the tetrahydropyridine ring, enabling the generation of focused compound libraries for anti-thrombotic drug discovery.

Development of CNS-Targeted Muscarinic Receptor Ligands with a Protected Amine Handle

The 1,2,3,6-tetrahydropyridine scaffold is a recognized moiety in muscarinic receptor agonist programs [3]. The dioxolane-protected ketone offers a synthetic handle for introducing diverse substituents after the key N-debenzylation step, making it a versatile intermediate for CNS drug discovery programs where precise control over amine substitution patterns is required.

Quality Control and Reference Standard Preparation for Patent-Exemplified Intermediates

For organizations involved in the development of generic versions of olivacine-related compounds or those conducting freedom-to-operate analyses, a high-purity (≥97%) authenticated sample of the compound is necessary as an analytical reference standard . This ensures accurate identification and quantification of this specific intermediate in complex reaction mixtures.

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